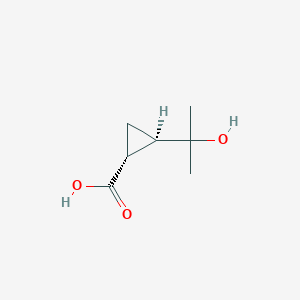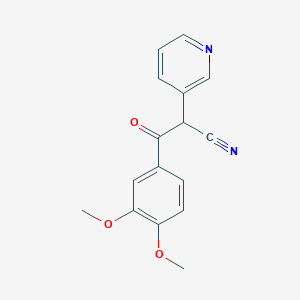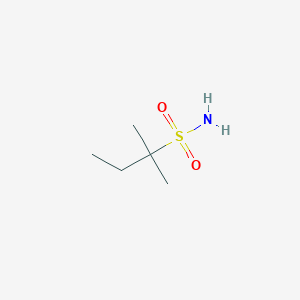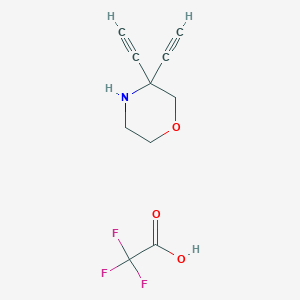![molecular formula C7H15NO2 B13515259 rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine](/img/structure/B13515259.png)
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine: is a chemical compound with the molecular formula C7H15NO2. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Méthodes De Préparation
The synthesis of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine typically involves the following steps:
Formation of the dioxane ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the amine group: The amine group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Resolution of enantiomers: The racemic mixture can be separated into its individual enantiomers using chiral chromatography or other resolution techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase yield and efficiency.
Analyse Des Réactions Chimiques
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic processes, or other biochemical pathways .
Comparaison Avec Des Composés Similaires
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine can be compared with other similar compounds, such as:
2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethanol: This compound has a similar structure but contains a hydroxyl group instead of an amine group.
2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid: This compound has a carboxylic acid group instead of an amine group.
2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine: This compound has a similar structure but with a different substitution pattern.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-[(2S,5R)-5-methyl-1,4-dioxan-2-yl]ethanamine |
InChI |
InChI=1S/C7H15NO2/c1-6-4-10-7(2-3-8)5-9-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 |
Clé InChI |
XGJPQLCPKOOXGX-RQJHMYQMSA-N |
SMILES isomérique |
C[C@@H]1CO[C@H](CO1)CCN |
SMILES canonique |
CC1COC(CO1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate](/img/structure/B13515178.png)


![[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13515207.png)


![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylicacid](/img/structure/B13515219.png)



![methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B13515232.png)
![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetate](/img/structure/B13515233.png)
![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13515238.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B13515248.png)
